Epirubicin hydrochloride belongs to a class of drugs called anthracyclines. These drugs work by interfering with DNA replication and function within cancer cells [1]. One of the key mechanisms involves inhibiting an enzyme called topoisomerase II. This enzyme plays a crucial role in unwinding and separating DNA strands during cell division. By inhibiting topoisomerase II, epirubicin hydrochloride disrupts DNA replication and can lead to cell death in cancer cells [2].
Researchers use epirubicin hydrochloride to study these mechanisms in detail. This can help scientists understand how to develop new and more targeted cancer therapies that exploit these vulnerabilities in cancer cells.
Epirubicin hydrochloride is often used in combination with other chemotherapeutic drugs to treat various cancers. Scientific research explores how epirubicin hydrochloride interacts with other drugs and how these combinations can improve treatment efficacy.
For instance, studies investigate how epirubicin hydrochloride interacts with other drugs to enhance cell death pathways in cancer cells or reduce the development of resistance [3]. This knowledge can be used to design more effective treatment regimens for different types of cancer.
Researchers are also exploring ways to improve the delivery of epirubicin hydrochloride to cancer cells. This can involve developing new formulations of the drug or utilizing targeted delivery systems. For example, studies might investigate encapsulating epirubicin hydrochloride in nanoparticles that can specifically target cancer cells, minimizing damage to healthy tissues [4].
By improving drug delivery, researchers aim to enhance the effectiveness of epirubicin hydrochloride treatment while reducing its side effects.
Epirubicin hydrochloride is a semi-synthetic anthracycline antibiotic derived from daunorubicin, primarily used as a chemotherapeutic agent in cancer treatment. It is chemically designated as (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione hydrochloride, with the empirical formula C27H29NO11HCl and a molecular weight of 579.95 g/mol. The compound appears as a red-orange hygroscopic powder and is typically supplied in sterile vials for injection .
Epirubicin exerts its pharmacological effects primarily through intercalation into DNA, which disrupts nucleic acid synthesis and induces cytotoxicity. It is particularly effective against various solid tumors, including breast cancer and bladder cancer .
Epirubicin hydrochloride exerts its antitumor activity by primarily targeting DNA:
Epirubicin hydrochloride is a potent chemotherapeutic agent with significant side effects:
Epirubicin exhibits potent antitumor activity by targeting rapidly dividing cells. Its mechanisms include:
The synthesis of epirubicin typically involves modifications of daunorubicin. Key steps include:
Alternative synthetic routes may also utilize fermentation processes to obtain daunorubicin as a precursor, followed by chemical modifications to produce epirubicin.
Epirubicin is primarily used in oncology for treating various cancers:
Epirubicin exhibits numerous interactions with other drugs and compounds:
Epirubicin shares structural and functional similarities with other anthracyclines and related compounds. Here are some notable comparisons:
Compound | Structural Features | Unique Properties |
---|---|---|
Doxorubicin | 4'-epi-isomer of doxorubicin | Higher cardiotoxicity compared to epirubicin |
Daunorubicin | Precursor to epirubicin | Less effective against solid tumors |
Idarubicin | More potent but higher toxicity | Greater lipophilicity enhances tissue penetration |
Mitoxantrone | Anthracenedione derivative | Different mechanism; less cardiotoxicity |
Epirubicin's unique metabolic pathway involving beta-glucuronidation may contribute to its better tolerability compared to doxorubicin, making it a preferred choice in certain clinical settings .
Epirubicin hydrochloride demonstrates a complex and well-characterized binding profile with double-stranded DNA through multiple mechanisms. The fundamental interaction occurs via intercalation, where the planar anthracycline chromophore inserts between DNA base pairs, resulting in significant structural and functional consequences [1] [2] [3].
Quantitative Binding Parameters
Binding affinity studies have revealed that epirubicin exhibits moderate to strong binding interactions with double-stranded DNA. Spectroscopic investigations utilizing Fourier transform infrared spectroscopy, ultraviolet-visible spectroscopy, and circular dichroism have determined a binding constant of 3.4 × 10⁴ M⁻¹, indicating moderate binding strength between epirubicin and the DNA helix [4]. This binding constant demonstrates the drug's capacity to form stable complexes with DNA under physiological conditions.
More detailed investigations using isothermal titration calorimetry and fluorescence correlation spectroscopy have provided insights into sequence-specific binding preferences. Epirubicin shows preferential binding to cytosine-cytosine and cytosine-thymine mismatched duplex DNA compared to normal Watson-Crick base-paired sequences [1]. This sequence selectivity suggests that epirubicin may have enhanced activity against DNA regions with structural irregularities or damage.
Structural Mechanism of DNA Intercalation
The intercalation process involves the insertion of epirubicin's planar anthraquinone ring system between DNA base pairs, causing significant conformational changes in the double helix. Fourier transform infrared measurements demonstrate that epirubicin-DNA interaction occurs through guanine and cytosine bases, with additional external binding observed through the phosphate backbone [4]. This dual binding mode contributes to the stability and specificity of the drug-DNA complex.
Circular dichroism studies have revealed that epirubicin binding induces a partial transition from the native B-conformation of DNA to the A-conformation [4]. This conformational change represents a significant structural perturbation that disrupts normal DNA function and contributes to the drug's cytotoxic effects. The intercalation process results in DNA helix unwinding and lengthening, which interferes with essential cellular processes including replication and transcription.
Comparative Binding Studies
Nuclear magnetic resonance spectroscopy studies using a 14-mer DNA sequence derived from the nuclear factor kappa B promoter have provided detailed molecular insights into epirubicin-DNA interactions. These investigations determined an equilibrium dissociation constant of 11.4 μM for epirubicin binding to this specific DNA sequence [5]. The studies demonstrate that epirubicin can bind up to two molecules per 14-mer DNA duplex, with intercalation occurring preferentially at pyrimidine-purine steps.
Electrochemical studies using differential pulse voltammetry and cyclic voltammetry have confirmed the intercalative binding mode and demonstrated stronger interactions with double-stranded DNA compared to single-stranded DNA [6]. These findings support the requirement for the double helix structure for optimal epirubicin binding and activity.
Molecular Dynamics and Binding Site Characteristics
Single-molecule nanosensor studies using magnetic tweezers have provided quantitative measurements of epirubicin's binding site size, estimated at approximately 2.5 base pairs per drug molecule [7]. This binding footprint is consistent with the intercalation model and helps explain the drug's capacity to disrupt DNA structure significantly. The studies also revealed that each intercalated epirubicin molecule unwinds the native DNA helix by approximately 16 degrees, compensating for elongation-induced tension in the double helix.
The binding mechanism exhibits concentration-dependent characteristics, with bimodal binding behavior observed at different drug concentrations. At lower concentrations up to 3 μM, epirubicin demonstrates simultaneous intercalation and groove binding, while at higher concentrations, intercalation becomes the dominant binding mode [7].
Epirubicin hydrochloride exerts significant effects on RNA metabolism and structure through multiple mechanisms that complement its DNA-targeting activities. The drug's interaction with RNA represents a crucial component of its overall cytotoxic profile, affecting both RNA synthesis and processing pathways [2] [8].
RNA Synthesis Inhibition
The primary mechanism of epirubicin's impact on RNA involves the inhibition of RNA synthesis through disruption of the transcriptional machinery. DNA intercalation by epirubicin creates physical barriers that prevent RNA polymerase progression along the DNA template, resulting in premature transcription termination [2] [3]. This effect is particularly pronounced for genes with high transcriptional activity, making rapidly dividing cancer cells especially susceptible to the drug's actions.
Nuclear magnetic resonance and chromatin immunoprecipitation studies have demonstrated that epirubicin significantly compromises the recruitment of RNA polymerase II to gene promoters [5]. This reduction in polymerase recruitment leads to decreased transcriptional initiation and overall RNA production. The effect is selective for certain promoter sequences, with nuclear factor kappa B-dependent genes showing particular sensitivity to epirubicin-mediated transcriptional suppression.
RNA-Protein Complex Interactions
Epirubicin influences the formation and stability of RNA-protein complexes, particularly those involved in post-transcriptional regulation. The drug has been shown to interact with RNA-binding proteins, affecting their capacity to bind target RNA sequences and modulate gene expression [9]. These interactions can lead to altered RNA processing, stability, and localization patterns within cells.
Studies focusing on triple-negative breast cancer have identified specific interactions between epirubicin and long non-coding RNAs that regulate drug resistance mechanisms. The drug affects the expression and function of long non-coding RNA 005620, which plays a role in epirubicin resistance through regulation of integrin β1 expression [10]. This represents an example of how epirubicin's RNA interactions can influence its own therapeutic efficacy.
Nuclear RNA Processing Effects
Epirubicin accumulation in cell nuclei significantly impacts RNA processing mechanisms. The drug's presence interferes with normal splicing machinery and affects the maturation of pre-mRNA transcripts [8]. Nuclear accumulation studies have shown that epirubicin co-localizes with RNA processing centers, where it can disrupt the assembly and function of splicing complexes.
Confocal time-lapse microscopy studies have revealed that epirubicin treatment causes marked redistribution of nuclear topoisomerase IIα, which is closely associated with RNA processing and transcriptional regulation [11]. This redistribution affects the normal organization of nuclear RNA metabolism and contributes to the drug's overall impact on cellular function.
Subcellular RNA Localization
Epirubicin treatment alters the subcellular localization patterns of specific RNA species. The drug affects the transport of RNA molecules between nuclear and cytoplasmic compartments, potentially through its interactions with RNA-binding proteins involved in RNA trafficking [9]. These changes in RNA localization can have profound effects on protein synthesis and cellular metabolism.
The drug's impact on RNA localization is particularly evident in its effects on ribosomal RNA processing and ribosome assembly. Epirubicin treatment has been shown to affect nucleolar function, where ribosomal RNA synthesis and processing occur, leading to disrupted protein synthesis capacity in treated cells [8].
Epirubicin hydrochloride employs multiple sophisticated membrane transport mechanisms for cellular entry, reflecting the complex nature of anthracycline drug delivery. Understanding these transport pathways is crucial for optimizing therapeutic efficacy and predicting drug behavior in different tissue contexts [12] [13].
Organic Cation Transporter 6 Mediated Uptake
Organic cation transporter 6 represents a primary mechanism for epirubicin cellular uptake. Transport studies in human hepatocellular carcinoma HepG2 cells and human non-small cell lung cancer A549 cells have demonstrated that epirubicin uptake exhibits saturable kinetics characteristic of carrier-mediated transport [12]. The uptake process is temperature-dependent and sensitive to inhibition by carnitine, confirming the involvement of organic cation transporter 6.
Kinetic analysis reveals that epirubicin demonstrates higher uptake clearance values compared to doxorubicin in both cell types studied. The maximal uptake velocity divided by the Michaelis constant (Vmax/Km) for epirubicin significantly exceeds that of doxorubicin, indicating more efficient transporter-mediated cellular entry [12]. This enhanced uptake efficiency may contribute to epirubicin's clinical advantages over other anthracyclines.
The organic cation transporter 6-mediated uptake mechanism shows cell-type specificity, with varying kinetic parameters observed between different cancer cell lines. HepG2 cells demonstrate different uptake characteristics compared to A549 cells, suggesting that tissue-specific expression levels and transporter variants influence epirubicin accumulation patterns [12].
Passive Diffusion Mechanisms
In addition to carrier-mediated transport, epirubicin crosses cellular membranes through passive diffusion processes. Non-saturable uptake components become prominent at higher drug concentrations, following linear kinetics that indicate concentration-dependent passive transport [12]. The passive diffusion rate constant for epirubicin is significantly higher than that observed for doxorubicin, demonstrating enhanced membrane permeability.
Temperature dependence studies confirm the importance of passive diffusion, with uptake rates at 0°C remaining substantial compared to physiological temperatures. This temperature-independent component represents the passive diffusion contribution to total cellular uptake [12]. The enhanced passive diffusion capacity of epirubicin compared to other anthracyclines may result from subtle structural differences in the drug molecule.
Endocytic Uptake Pathways
Specialized drug delivery systems utilizing epirubicin have revealed the importance of endocytic mechanisms in cellular uptake. Macropinocytosis represents a critical pathway for epirubicin uptake, particularly when the drug is delivered using nanodiamond carriers [14] [15]. Inhibition of macropinocytosis using 5-(N-ethyl-N-isopropyl)amiloride completely prevents detectable epirubicin uptake in tumor cells, indicating the essential nature of this pathway for certain delivery formulations.
Clathrin-mediated endocytosis contributes partially to epirubicin cellular uptake, with dynasore inhibition reducing uptake by approximately 46.8% [14]. This pathway involves the binding of cell-surface receptors with epirubicin-containing complexes, followed by sequestration through intracellular adaptors and endosome formation. The endosomes subsequently mature into lysosomal organelles after fusion with primary lysosomes.
Caveolae-mediated endocytosis does not appear to play a significant role in epirubicin uptake, as inhibition with filipin produces no detectable changes in cellular drug accumulation [14]. This finding suggests specificity in the endocytic pathways utilized by epirubicin and epirubicin-containing drug delivery systems.
Receptor-Mediated Transport
Transferrin receptor-mediated endocytosis represents an important mechanism for targeted epirubicin delivery. The transferrin receptor is highly overexpressed on cancer cells, approximately 100-fold more than on normal cells, making it an attractive target for drug delivery [16]. Epirubicin-peptide conjugates designed to target the transferrin receptor demonstrate enhanced cellular uptake and anticancer activity dependent upon receptor expression levels.
The mechanism involves binding of epirubicin-conjugated transferrin or transferrin-mimetic peptides to cell surface transferrin receptors, followed by internalization through receptor-mediated endocytosis [17]. This pathway provides selectivity for cancer cells while potentially reducing uptake by normal tissues with lower transferrin receptor expression.
Active Carrier Systems in Hepatocytes
Detailed investigations in primary rat hepatocyte cultures have revealed the existence of active carrier systems mediating epirubicin uptake beyond simple facilitated diffusion [13]. These studies demonstrate that epirubicin uptake at clinically relevant concentrations is significantly reduced at low temperatures and is inhibited by metabolic inhibitors including carbonyl cyanide p-trifluoromethoxyphenylhydrazone, rotenone, and sodium azide.
The active transport mechanism involves organic anion transporters, as evidenced by inhibition with 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid and competition with organic anion transport substrates including para-aminohippurate, taurocholic acid, and estradiol 17-beta-D-glucuronide [13]. Organic cation transporter involvement is confirmed by inhibition with verapamil and tetraethylammonium.
The subcellular fate of epirubicin following cellular uptake involves complex processes of intracellular trafficking, lysosomal sequestration, and active efflux that significantly influence drug efficacy and resistance patterns [18] [19] [20].
Lysosomal Sequestration Mechanisms
Lysosomal sequestration represents a significant mechanism affecting epirubicin distribution and activity within cells. As a hydrophobic weak base, epirubicin becomes protonated in the acidic lysosomal environment (pH 4-5), leading to ion trapping and accumulation within these organelles [18] [20]. This sequestration removes the drug from its nuclear target sites, potentially reducing therapeutic efficacy.
The sequestration process is facilitated by the activity of vacuolar adenosine triphosphatase (V-ATPase), which maintains the low lysosomal pH necessary for ion trapping [18]. Studies have demonstrated that epirubicin treatment can disrupt ATP6V0A2-dependent lysosomal acidification, suggesting a complex relationship between the drug and lysosomal function [21]. This disruption may represent both a mechanism of drug action and a cellular response to drug exposure.
Lysosomal drug sequestration has been shown to trigger compensatory lysosomal biogenesis through transcription factor EB-mediated pathways [20]. This adaptive response increases the number of lysosomes per cell and enhances lysosomal enzyme activity, potentially leading to increased drug sequestration and contributing to multidrug resistance development.
ATP-Binding Cassette Transporter-Mediated Efflux
The ATP-binding cassette superfamily of transporters plays a crucial role in epirubicin efflux and multidrug resistance. P-glycoprotein (ABCB1) represents the most significant efflux transporter affecting epirubicin disposition [19] [22]. This transporter is extensively expressed in metabolic and excretory organs including liver, intestine, and kidney, where it actively extrudes epirubicin from cells in an ATP-dependent manner.
Multidrug resistance-associated protein 1 (ABCC1) and multidrug resistance-associated protein 2 (ABCC2) also contribute to epirubicin efflux, though with different tissue distribution patterns [19]. ABCC1 is ubiquitously expressed and localizes to basolateral membranes, while ABCC2 is primarily expressed in liver, intestine, and kidney at apical membrane locations. These transporters work in concert to limit intracellular epirubicin accumulation and contribute to drug resistance.
Breast cancer resistance protein (ABCG2) provides additional efflux capacity, particularly at barrier sites such as the blood-brain barrier [19]. This transporter limits epirubicin penetration into the central nervous system, potentially protecting neural tissues from drug toxicity while also limiting therapeutic access to brain metastases.
Cellular Efflux Kinetics and Retention
Studies using nanodiamond drug delivery systems have provided detailed insights into epirubicin efflux kinetics and cellular retention mechanisms. When epirubicin is delivered as free drug, significant efflux occurs within 12 hours of cellular uptake, with substantial amounts of drug detected in extracellular medium [14] [15]. This rapid efflux is mediated primarily by ATP-binding cassette transporters and contributes to reduced therapeutic efficacy.
Structural modifications that prevent recognition by efflux transporters can dramatically enhance cellular drug retention. Nanodiamond-bound epirubicin shows significantly enhanced retention compared to free drug, with no detectable drug in supernatants after 12 hours of efflux time [14]. This retention enhancement suggests that the structural constraints imposed by nanodiamond binding prevent recognition by ATP-binding cassette transporters.
Resistance Mechanisms and Efflux Enhancement
Development of epirubicin resistance involves upregulation of multiple efflux pathways. Resistant cell lines demonstrate substantially increased expression of P-glycoprotein, with messenger RNA levels up to 53.7-fold higher than parental cells [23]. Flow cytometry analysis reveals P-glycoprotein overexpression in 54.2-56% of resistant cells compared to only 0.5-0.57% of parental cells.
The resistance phenotype also involves enhanced expression of multidrug resistance-associated protein 1 and breast cancer resistance protein, creating a multifaceted efflux system that efficiently removes epirubicin from resistant cells [23]. Suppression of P-glycoprotein expression using short hairpin RNA can partially restore epirubicin sensitivity, though complete restoration requires targeting multiple efflux pathways simultaneously.
pH-Dependent Drug Release and Trafficking
The intracellular trafficking of epirubicin involves pH-dependent release mechanisms that influence drug distribution and activity. Following endocytic uptake, epirubicin-containing vesicles undergo acidification as they mature from early endosomes to late endosomes and finally to lysosomes [14]. This pH gradient (from pH 7.4 in blood to pH 4-5 in lysosomes) facilitates selective drug release at target sites.
Irritant;Health Hazard